molecular formula C20H23N3O4S B3538282 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B3538282
M. Wt: 401.5 g/mol
InChI Key: MAYUSDIPGRQUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MS-275, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to chromatin compaction and gene silencing. By inhibiting HDACs, MS-275 can lead to increased acetylation of histones, which can result in gene activation. MS-275 has been studied extensively for its potential applications in cancer treatment and other diseases.

Mechanism of Action

4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide inhibits HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This leads to increased acetylation of histones, which can result in gene activation. 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to be selective for class I HDACs, which are involved in gene regulation and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to increase the expression of genes involved in DNA damage response and repair. 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and can contribute to the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its selectivity for class I HDACs, which can lead to more targeted effects on gene expression. In addition, 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to be effective against a variety of cancer cell lines, which suggests that it may have broad applications in cancer treatment. However, 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can also have off-target effects on other proteins and enzymes, which can lead to unintended effects on cell physiology. In addition, 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide analogs with improved selectivity and potency. Another area of interest is the combination of 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other drugs or therapies to enhance its effectiveness. In addition, 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide could be studied for its potential applications in other diseases beyond cancer, such as neurodegenerative diseases and inflammatory disorders. Finally, research could be conducted to better understand the mechanisms underlying the off-target effects of 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide and to develop strategies to mitigate these effects.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied extensively for its potential applications in cancer treatment. HDAC inhibitors like 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-22(28(2,26)27)16-11-9-15(10-12-16)19(24)21-18-8-4-3-7-17(18)20(25)23-13-5-6-14-23/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSDIPGRQUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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